2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid
Description
Properties
IUPAC Name |
2-[2-(2-methylanilino)-1,3-benzoxazol-6-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-10-4-2-3-5-12(10)17-16-18-13-7-6-11(9-15(19)20)8-14(13)21-16/h2-8H,9H2,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHBVRZVXNLWKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC3=C(O2)C=C(C=C3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634610 | |
| Record name | [2-(2-Methylanilino)-1,3-benzoxazol-6-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256453-94-8 | |
| Record name | [2-(2-Methylanilino)-1,3-benzoxazol-6-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid typically involves the reaction of O-toluidine with 2-aminobenzoic acid under specific conditions to form the benzo[d]oxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the general approach would involve scaling up the laboratory synthesis methods while ensuring proper safety and environmental controls.
Chemical Reactions Analysis
Types of Reactions
2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzo[d]oxazole derivatives.
Scientific Research Applications
2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, although not yet approved for clinical use.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
2-(4-Aminophenyl)benzo[d]oxazol-5-amine (CAS 13676-47-6)
2-Methylbenzo[d]oxazol-6-amine (CAS 177492-52-3)
- Similarity : 0.89 (shared benzoxazole core and 6-position substituent) .
- Key Differences : Methyl group at the 2-position and amine at the 6-position instead of acetic acid. This reduces acidity and likely alters solubility and target selectivity.
- Applications: Potential use in organic electronics or as a building block for anticancer agents.
2-(3-Chloro-4-(3-(3-Phenyl-7-propylbenzofuran-6-yloxy)propylthio)phenyl)acetic Acid
- Similarity : PPARγ/δ agonist with an acetic acid group and aromatic heterocycle (benzofuran instead of benzoxazole) .
- Key Differences : Benzofuran core and thioether linkage may enhance lipophilicity and alter metabolic stability compared to benzoxazole.
- Pharmacological Data: Demonstrates nanomolar potency for PPARδ, suggesting the target compound’s benzoxazole ring could modulate receptor affinity.
Physicochemical Properties
Pharmacological Activity
PPAR Agonists with Acetic Acid Moieties
- 2-(5-(2-(7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-yloxy)ethoxy)-1H-indol-1-yl)acetic Acid :
- Target Compound: Hypothesized to exhibit PPARγ/δ modulation due to structural alignment with known agonists. The benzoxazole ring may improve selectivity over benzofuran/isoxazole analogs .
Biological Activity
2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C16H14N2O3
- Molecular Weight : 282.29 g/mol
- CAS Number : 256453-94-8
The biological activity of this compound is primarily associated with its interaction with various biological targets. Research indicates that it may function as an acetylcholinesterase (AChE) inhibitor, which is significant in the treatment of neurodegenerative diseases such as Alzheimer's disease. AChE inhibitors increase acetylcholine levels in the brain, potentially improving cognitive function and memory.
Acetylcholinesterase Inhibition
A study focusing on similar compounds demonstrated that derivatives with a coumarin core exhibited significant AChE inhibitory activity, with IC50 values as low as 2.7 µM for some derivatives . The mechanism involves binding to the active site of AChE, thereby preventing the breakdown of acetylcholine.
In Vitro Studies
In vitro assays have shown that compounds structurally related to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, acrylamide derivatives similar in structure were tested against the MCF-7 breast cancer cell line, showing promising cytotoxic activity .
Case Studies
- Neuroprotective Effects : In studies examining neuroprotective properties, compounds with similar functional groups were found to enhance neuronal survival under oxidative stress conditions, suggesting that this compound may possess similar protective qualities.
- Cytotoxicity Against Cancer Cells : A recent investigation into acrylamide derivatives revealed significant cytotoxicity against MCF-7 cells, indicating that structural modifications could lead to enhanced anti-cancer properties .
Data Table: Biological Activity Summary
Q & A
Q. Methodological Answer :
- Spectroscopy :
- NMR : Analyze - and -NMR for aromatic protons (δ 6.5–8.5 ppm) and acetic acid protons (δ 2.5–3.5 ppm). Confirm O-tolylamino protons via NH coupling (δ ~5.5 ppm) .
- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- Crystallography : Perform X-ray diffraction to resolve bond angles (e.g., C–N–C ~120° in the oxazole ring) and hydrogen-bonding networks (e.g., O–H···N interactions stabilizing the structure) .
Advanced: How can researchers resolve discrepancies between NMR and mass spectrometry data for this compound?
Methodological Answer :
Discrepancies often arise from impurities or tautomeric forms. Address this by:
Purification : Re-crystallize using ethanol/water mixtures or employ column chromatography with silica gel (eluent: ethyl acetate/hexane) .
Tautomer Analysis : Use -NMR or DFT calculations to identify dominant tautomers (e.g., enol vs. keto forms) .
Cross-Validation : Compare experimental IR spectra (e.g., C=O stretch ~1700 cm) with computational predictions (e.g., Gaussian 16 B3LYP/6-31G*) .
Advanced: What computational models predict the reactivity of this compound in nucleophilic environments?
Q. Methodological Answer :
- DFT Calculations : Optimize the molecular geometry using B3LYP/6-311+G(d,p) to evaluate electrophilic regions (e.g., electron-deficient benzo[d]oxazole ring) .
- Fukui Indices : Calculate values to identify nucleophilic attack sites (e.g., the acetic acid moiety’s carbonyl carbon) .
- Solvent Effects : Simulate polar aprotic solvents (e.g., DMSO) using the CPCM model to assess reaction barriers for esterification or amidation .
Basic: How does the compound’s stability vary under different pH and temperature conditions?
Q. Methodological Answer :
- pH Stability :
- Acidic Conditions (pH < 3) : The acetic acid group protonates, reducing solubility. Monitor degradation via HPLC (retention time shifts) .
- Basic Conditions (pH > 9) : Hydrolysis of the oxazole ring may occur. Use UV-Vis spectroscopy (λ~270 nm) to track decomposition .
- Thermal Stability : Conduct TGA/DSC to identify melting points (~200–250°C) and exothermic decomposition events .
Advanced: How to design bioactivity assays targeting kinase inhibition using this compound?
Q. Methodological Answer :
Docking Studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR or VEGFR2). Focus on hydrogen bonds between the acetic acid group and Lys/Arg residues .
In Vitro Assays :
- Kinase Inhibition : Measure IC via ADP-Glo™ assays at varying concentrations (1–100 µM) .
- Cellular Uptake : Use fluorescent analogs (e.g., nitrobenzoxadiazole tags) to quantify intracellular accumulation via flow cytometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
